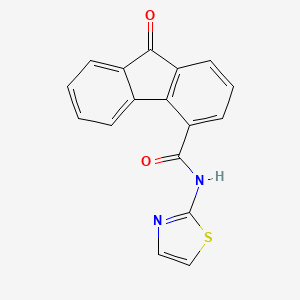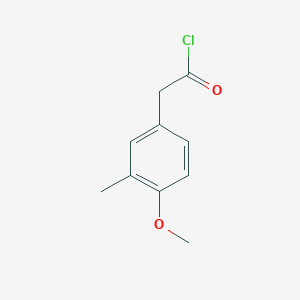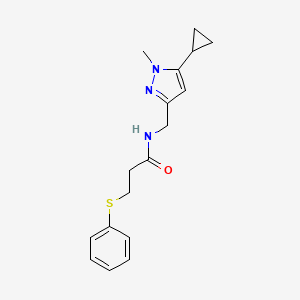
9-oxo-N-(tiazol-2-il)-9H-fluoreno-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide is a heterocyclic compound that features a fluorene core with a thiazole ring and a carboxamide group
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability and electronic characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide typically involves the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the fluorene is reacted with an amine.
Industrial Production Methods
Industrial production methods for 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxy derivatives.
Substitution: The thiazole ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired substituent.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazole derivatives.
Mecanismo De Acción
The mechanism of action of 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 9-oxo-N-(1,3-thiazol-2-yl)-9H-fluorene-1-carboxamide
- 9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Uniqueness
9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide is unique due to its specific combination of a fluorene core, thiazole ring, and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
9-oxo-N-(1,3-thiazol-2-yl)fluorene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O2S/c20-15-11-5-2-1-4-10(11)14-12(15)6-3-7-13(14)16(21)19-17-18-8-9-22-17/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWVORHNTPFOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate](/img/structure/B2491322.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)

![3-tert-butyl-1-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B2491333.png)
![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)
![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)



![4-butoxy-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2491340.png)

